

BAY-299: A Comparative Analysis of Selectivity Among BRPF2 Inhibitors

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Compound of Interest

Compound Name: BAY-299

Cat. No.: B605933

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In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors for specific bromodomains is paramount for elucidating their biological functions and for therapeutic applications. This guide provides a detailed comparison of the selectivity of **BAY-299**, a notable BRPF2 inhibitor, against other known inhibitors of the BRPF (Bromodomain and PHD Finger-containing) protein family.

Quantitative Selectivity Profile

The following table summarizes the inhibitory potency (IC₅₀) and binding affinity (K_d) of **BAY-299** and other BRPF inhibitors against the three BRPF paralogs: BRPF1, BRPF2, and BRPF3. This data, gathered from various biochemical and cellular assays, highlights the comparative selectivity of these compounds.

Inhibitor	Target	IC50 (nM)	Kd (nM)	Selectivity over BRPF1 (Fold)	Selectivity over BRPF3 (Fold)	Assay Type
BAY-299	BRPF2	67	-	47	83	TR-FRET[1][2]
BRPF1	3150	-	-	-	TR-FRET[1]	
BRPF3	5550	-	-	-	TR-FRET[1]	
BRPF2	97	-	23	25	AlphaScreen[1][2]	
BRPF1	>10000	-	-	-	NanoBRET[2]	
TAF1 BD2	8	-	-	-	TR-FRET[1][3]	
TAF1L BD2	106	-	-	-	TR-FRET[1][3]	
GSK6853	BRPF1	-	0.3	>1600-fold selective over other bromodomains	-	BROMOscan[4][5]
BRPF2	>10000	-	-	-		
BRPF3	>10000	-	-	-		
OF-1	BRPF1B	-	100	-	-	[6]
BRPF2	-	500	-	-	[6]	
PFI-4	BRPF1	80	13	98.75	>125	[6][7]
BRPF2	7900	-	-	-	[6]	

BRPF3	>10000	-	-	-	[6]	
NI-57	Pan-BRPF	-	-	-	-	[8]

Note: "Pan-BRPF" indicates that the inhibitor targets all three BRPF paralogs without significant selectivity.

Experimental Methodologies

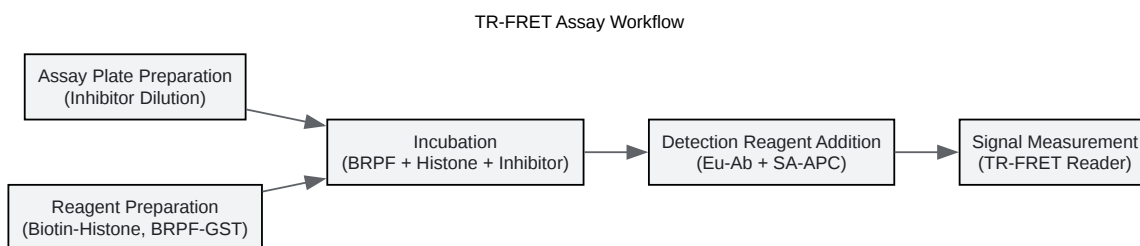
The determination of inhibitor selectivity and potency relies on a variety of robust biochemical and cellular assays. Below are detailed descriptions of the key experimental protocols cited in the comparison.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a widely used method for studying biomolecular interactions. It measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

Experimental Workflow:

- **Reagent Preparation:** Histone peptides biotinylated at the N-terminus are used as the substrate. Recombinant BRPF bromodomain proteins are expressed with a tag (e.g., GST).
- **Assay Plate Preparation:** The inhibitor compounds are serially diluted in the assay buffer.
- **Reaction Mixture:** The BRPF protein, biotinylated histone peptide, and the inhibitor are incubated together in an assay plate.
- **Detection:** A europium-labeled anti-tag antibody (donor) and streptavidin-labeled APC (acceptor) are added to the mixture.
- **Signal Measurement:** The plate is read on a TR-FRET compatible reader, measuring the emission at both the donor and acceptor wavelengths. A decrease in the FRET signal indicates inhibition of the protein-peptide interaction.



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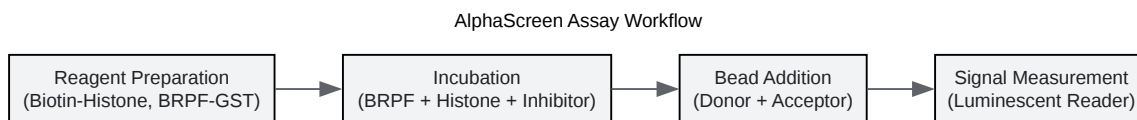
TR-FRET experimental workflow diagram.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay technology used to study biomolecular interactions in a microplate format.

Experimental Workflow:

- **Reagent Preparation:** Similar to TR-FRET, biotinylated histone peptides and tagged BRPF bromodomain proteins are prepared.
- **Reaction:** The inhibitor, BRPF protein, and biotinylated histone peptide are incubated.
- **Bead Addition:** Streptavidin-coated donor beads and anti-tag antibody-conjugated acceptor beads are added to the well.
- **Signal Generation:** Upon laser excitation at 680 nm, the donor bead converts ambient oxygen to singlet oxygen. If the donor and acceptor beads are in close proximity (due to the protein-peptide interaction), the singlet oxygen triggers a chemiluminescent reaction in the acceptor bead, emitting light at 520-620 nm.
- **Signal Measurement:** The emitted light is measured. A decrease in signal indicates inhibition.



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AlphaScreen experimental workflow diagram.

NanoBRET (Bioluminescence Resonance Energy Transfer) Assay

The NanoBRET assay is a proximity-based cellular assay that measures molecular interactions in live cells.

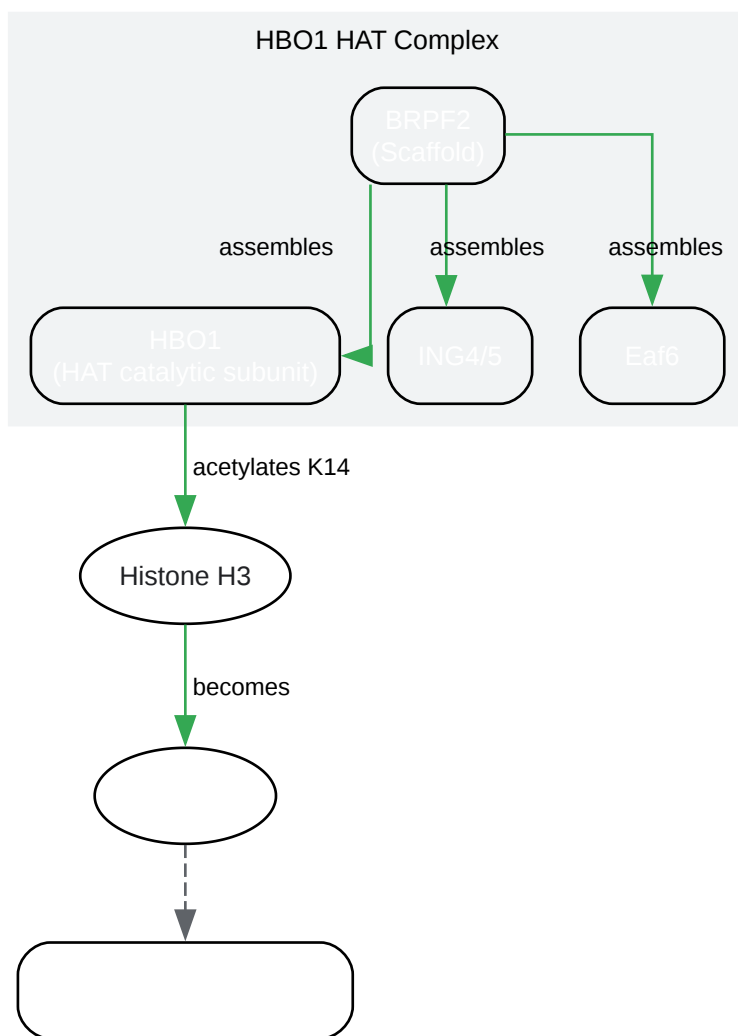
Experimental Workflow:

- **Cell Transfection:** Cells are co-transfected with plasmids encoding the BRPF bromodomain fused to NanoLuc luciferase (energy donor) and histone H3.3 or H4 fused to HaloTag (energy acceptor).
- **HaloTag Labeling:** The transfected cells are treated with a HaloTag NanoBRET 618 ligand.
- **Inhibitor Treatment:** The cells are then treated with the inhibitor at various concentrations.
- **Luminescence Measurement:** A substrate for NanoLuc luciferase is added, and the luminescence is measured at two wavelengths (donor and acceptor emission peaks).
- **BRET Ratio Calculation:** The BRET ratio is calculated as the ratio of the acceptor signal to the donor signal. A decrease in the BRET ratio indicates inhibition of the intracellular protein-histone interaction.^[1]

BRPF2 Signaling Pathway

BRPF2 is a scaffolding protein that plays a crucial role in the assembly and function of the HBO1 (Histone Acetyltransferase Binding to ORC1) complex.^{[9][10]} This complex is a member of the MYST family of histone acetyltransferases and is responsible for the acetylation of

histone H3 at lysine 14 (H3K14ac), a key epigenetic mark associated with active transcription. [10][11][12] The bromodomain of BRPF2 is thought to recognize acetylated histone tails, thereby recruiting the HBO1 complex to specific chromatin regions.[9][13]



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Role of BRPF2 in the HBO1 HAT complex.

Conclusion

BAY-299 demonstrates remarkable selectivity for the BRPF2 bromodomain over its paralogs, BRPF1 and BRPF3.[1][2] This high degree of selectivity, as evidenced by biochemical and cellular assays, distinguishes it from pan-BRPF inhibitors like NI-57 and even from other paralogue-selective inhibitors such as GSK6853 (BRPF1 selective) and PFI-4 (BRPF1 selective).

[4][6][8] The dual activity of **BAY-299** against TAF1 and TAF1L bromodomains is also a key feature of its profile.[1][3] This makes **BAY-299** a valuable chemical probe for dissecting the specific functions of BRPF2 in gene regulation and disease, and a promising starting point for the development of therapeutics targeting BRPF2-mediated pathways.

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